![molecular formula C22H22FN3O4S B2866959 1-(4-(2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone CAS No. 946201-20-3](/img/structure/B2866959.png)
1-(4-(2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions and reduction steps . For instance, intermediates can be obtained by a condensation reaction between a bromo-ethanone and a substituted phenylpiperazine, followed by a reduction of intermediates with sodium borohydride .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compound synthesis often involves click chemistry approaches and is characterized using various spectroscopic techniques like IR, NMR, and MS studies, as well as thermal stability analysis through TGA and DSC techniques. For instance, the synthesis of related compounds has been reported using these methods, providing insights into their molecular structure and stability (Govindhan et al., 2017).
Biological Applications
These compounds have been evaluated for their biological activities, including cytotoxic studies and binding analyses with proteins such as human serum albumin. This helps understand their pharmacokinetic nature and potential biological applications (Govindhan et al., 2017).
Antimicrobial and Cytotoxic Activities
Derivatives of 1-(4-(2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone have shown promising antimicrobial and antifungal activities. These activities are often evaluated in vitro, providing a basis for developing potential therapeutic agents (Gan et al., 2010).
Electrochemical Synthesis
Electrochemical methods offer a green and efficient approach to synthesizing arylthiobenzazoles derivatives, indicating the versatility of these compounds in chemical synthesis and the potential for environmentally friendly manufacturing processes (Amani & Nematollahi, 2012).
Antiviral Activity
Some derivatives have been explored for their antiviral activities, particularly against HIV, showcasing the potential of these compounds in the development of new antiviral drugs (Al-Masoudi et al., 2007).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its potential biological activities, such as its inhibitory effects on various transporters or enzymes. Additionally, structure-activity relationship studies could be conducted to optimize its biological activity .
Wirkmechanismus
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, and inhibits their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways, including nucleotide synthesis and adenosine function . The exact downstream effects would depend on the specific cellular context and the balance of nucleosides in the cell.
Pharmacokinetics
The compound’s molecular weight is 1802220 , which is within the range generally favorable for oral bioavailability
Result of Action
The inhibition of ENTs by this compound can lead to changes in the intracellular and extracellular concentrations of nucleosides, which can have various effects at the molecular and cellular levels . For example, it could potentially affect cell proliferation and response to chemotherapy, given the role of nucleosides in DNA synthesis and cell signaling .
Eigenschaften
IUPAC Name |
1-[4-[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-15-3-9-19(10-4-15)31(28,29)21-22(26-13-11-25(12-14-26)16(2)27)30-20(24-21)17-5-7-18(23)8-6-17/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKBINGHQJQXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)N4CCN(CC4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.